![molecular formula C24H20N2O5 B2492803 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-81-3](/img/no-structure.png)

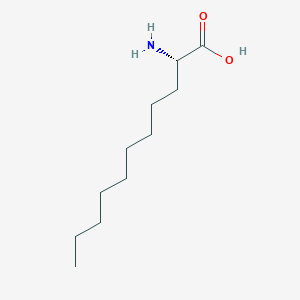

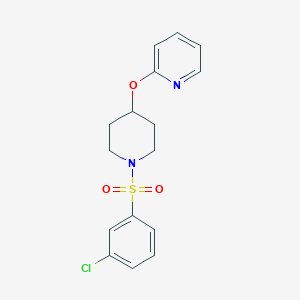

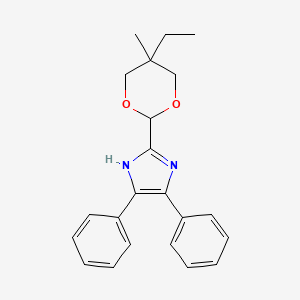

9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidinone derivatives, which are structurally related to the specified compound, often involves multi-step reactions. For instance, novel derivatives have been synthesized through reactions involving triethyl orthoformate or aromatic aldehydes with chromeno[2,3-d]pyrimidine derivatives prepared from hydrazine monohydrate and formimidate derivatives (Wang et al., 2014). These methodologies highlight the complexity and versatility of synthetic routes available for these compounds.

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidinone derivatives is characterized by X-ray diffraction analysis, confirming the intricate arrangements and bonding within these molecules. The determination of structures such as 12-(4-methoxyphenyl)-9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidin-11(10H)-one via single crystal X-ray diffraction analysis exemplifies the detailed structural insights obtained for these compounds (Wang et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of chromeno[2,3-d]pyrimidinone derivatives includes a variety of reactions such as cyclizations, condensations, and substitutions. These reactions are pivotal in creating a diverse array of compounds with potential biological and pharmacological applications. For instance, microwave-assisted synthesis has been employed for efficient production of these derivatives, showcasing their reactivity and the innovative methodologies applied to their synthesis (Chaker et al., 2017).

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of benzopyrano[2,3-b]pyridines, which have been associated with a variety of biological activities, including antihistamine, anticancer, antibacterial, hypotensive, and antiasthmatic effects . .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one' involves the condensation of 2,3,4-trimethoxybenzaldehyde with 4-hydroxycoumarin to form a chalcone intermediate, which is then cyclized with guanidine to form the final product.", "Starting Materials": ["2,3,4-trimethoxybenzaldehyde", "4-hydroxycoumarin", "guanidine"], "Reaction": ["Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium hydroxide to form the chalcone intermediate.", "Step 2: Cyclization of the chalcone intermediate with guanidine in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one."] } | |

CAS番号 |

899217-81-3 |

分子式 |

C24H20N2O5 |

分子量 |

416.433 |

IUPAC名 |

14-(2,3,4-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |

InChI |

InChI=1S/C24H20N2O5/c1-28-19-11-9-15(20(29-2)21(19)30-3)22-25-23(27)17-12-16-14-7-5-4-6-13(14)8-10-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27) |

InChIキー |

BZDHCEWQFPJMPK-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

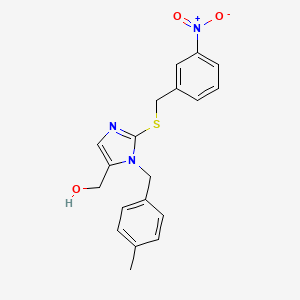

![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)

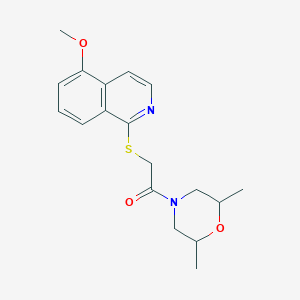

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)

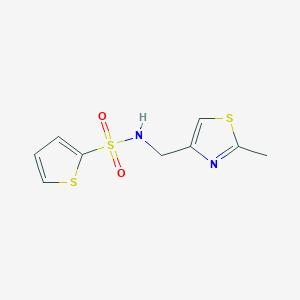

![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)